molecular formula C4H4N2O2 B167842 1H-Pyrazole-3-carboxylic acid CAS No. 1621-91-6

1H-Pyrazole-3-carboxylic acid

Cat. No. B167842
CAS RN: 1621-91-6
M. Wt: 112.09 g/mol
InChI Key: KOPFEFZSAMLEHK-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To 1H-pyrazole-5-carboxylic acid (8.21 g, 73.2 mmol) in EtOH (100 mL) was added concentrated sulfuric acid (21.6 g, 220 mmol). The reaction mixture was heated to 80° C. for 16 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution was added until pH=8. The phases were separated and the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give the product (6.36 g).
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[N:2]1.S(=O)(=O)(O)O.[CH3:14][CH2:15]O>>[NH:1]1[C:5]([C:6]([O:8][CH2:14][CH3:15])=[O:7])=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
8.21 g
Type
reactant
Smiles
N1N=CC=C1C(=O)O
Name
Quantity
21.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution
ADDITION
Type
ADDITION
Details
was added until pH=8
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.